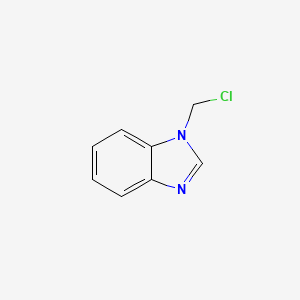

1H-Benzimidazole, 1-(chloromethyl)-

Description

Overview of Benzimidazole (B57391) Scaffolds in Synthetic Organic Chemistry

Benzimidazole, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. researchgate.net This structural framework provides a versatile scaffold for synthesizing novel compounds. researchgate.net Benzimidazoles are of significant interest in medicinal chemistry and drug design due to their diverse biological and pharmacological properties. researchgate.netnih.gov The ability of the benzimidazole scaffold to engage in hydrogen bonding and π-π stacking interactions contributes to its capacity to bind effectively with various biological macromolecules. nih.gov

The synthesis of benzimidazole derivatives is a key focus in organic chemistry. researchgate.net A common and straightforward method involves the condensation of o-phenylenediamine (B120857) with differently substituted aldehydes or carboxylic acids and their derivatives. researchgate.netnih.gov However, researchers are continuously developing more efficient and environmentally friendly synthetic routes, including microwave-assisted synthesis and the use of green catalysts. researchgate.netnih.gov The functionalization of the benzimidazole scaffold at various positions, particularly at the N-1, C-2, and C-5/6 positions, allows for the creation of a vast library of derivatives with a wide range of applications. nih.govresearchgate.net

The Significance of Chloromethyl Moieties in Heterocyclic Functionalization

The chloromethyl group (–CH2Cl) is a functional group derived from a methyl group by the substitution of one hydrogen atom with a chlorine atom. wikipedia.orgchempanda.com This group is an important building block in organic synthesis, particularly in the functionalization of heterocyclic compounds. chempanda.com The introduction of a chloromethyl group onto a heterocyclic ring, a process known as chloromethylation, provides a reactive site for further chemical modifications. wikipedia.org

The chloromethyl group's utility stems from its nature as a good alkylating agent. chempanda.comwikipedia.org The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. ijpsjournal.com This reactivity allows for the straightforward introduction of diverse substituents onto the heterocyclic core, leading to the synthesis of a wide array of derivatives with tailored properties. ijpsjournal.com For instance, in the context of benzimidazoles, the 2-chloromethyl-1H-benzimidazole intermediate is widely used to synthesize new compounds with potential pharmacological activities. ijpsjournal.comresearchgate.netnih.gov

The electronic properties of the chloromethyl group, characterized by both inductive (electron-withdrawing) and delocalization effects, can influence the reactivity and biological activity of the parent molecule. nih.govacs.org

Research Trajectories for N1-Substituted Benzimidazoles, with Specific Focus on 1H-Benzimidazole, 1-(chloromethyl)-

Research into N1-substituted benzimidazoles is a highly active area due to the significant impact of the N-1 substituent on the biological and chemical properties of the benzimidazole core. acs.orgresearchgate.net The substitution at the N-1 position can enhance the therapeutic efficacy and modulate the pharmacological profile of benzimidazole derivatives. nih.govacs.org Studies have shown that the nature of the substituent at the N-1 position plays a crucial role in determining the compound's activity. nih.gov

A key intermediate in the synthesis of N1-substituted benzimidazoles is 1H-Benzimidazole, 1-(chloromethyl)- . This compound serves as a versatile precursor for introducing a variety of functional groups at the N-1 position. The reactivity of the chloromethyl group allows for facile reactions with numerous nucleophiles, enabling the creation of extensive libraries of N1-substituted benzimidazoles for screening and development. ijpsjournal.comresearchgate.net

Current research focuses on several key areas:

Synthesis of Novel Derivatives: Developing efficient and selective methods for the synthesis of new N1-substituted benzimidazoles using 1-(chloromethyl)-1H-benzimidazole as a starting material. researchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents at the N-1 position influence the biological activity of the benzimidazole scaffold. nih.govnih.gov This includes exploring the effects of varying the size, electronic properties, and hydrogen bonding capabilities of the substituent.

Catalytic Functionalization: Employing advanced catalytic methods, such as those using nickel, copper, palladium, and rhodium, for the selective functionalization of the benzimidazole ring, including at the N-1 position. researchgate.netrsc.org

The synthesis of 1-(chloromethyl)-1H-benzimidazole itself is an area of interest, with methods being developed to improve yield and purity. One approach involves the reaction of o-phenylenediamine with chloroacetic acid. google.comacs.org Another method describes the synthesis of 2-(chloromethyl)-1-methyl-1H-benzimidazole by reacting 2-(chloromethyl)-1H-benzimidazole with dimethyl sulfate (B86663). acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIGCWOAYGXSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191954 | |

| Record name | 1H-Benzimidazole, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-73-5 | |

| Record name | 1H-Benzimidazole, 1-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1h Benzimidazole, 1 Chloromethyl

Nucleophilic Substitution Pathways at the Chloromethyl Group

The most prominent feature of the chemical reactivity of 1H-Benzimidazole, 1-(chloromethyl)- is its susceptibility to nucleophilic attack at the methylene (B1212753) carbon, leading to the displacement of the chloride ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, influenced by the nature of the nucleophile, solvent, and reaction conditions.

Investigation of Kinetics and Thermodynamics of Substitution Reactions

Detailed kinetic and thermodynamic studies on the nucleophilic substitution reactions of 1H-Benzimidazole, 1-(chloromethyl)- are not extensively documented in publicly available literature. However, the general principles of SN2 reactions provide a framework for understanding its reactivity. The reaction rate is expected to be dependent on the concentration of both the benzimidazole (B57391) substrate and the incoming nucleophile.

Factors influencing the kinetics include the steric hindrance around the electrophilic carbon and the electronic effects of the benzimidazole ring system. The benzimidazole moiety, with its electron-rich heterocyclic nature, can influence the stability of the transition state. Thermodynamic considerations are governed by the relative bond strengths of the C-Cl bond being broken and the new C-Nu bond being formed, as well as solvation effects. While specific quantitative data is scarce, the successful synthesis of numerous derivatives attests to the thermodynamic favorability of these substitution reactions under appropriate conditions.

Comparative Reactivity with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur Species)

1H-Benzimidazole, 1-(chloromethyl)- readily reacts with a variety of nucleophiles, leading to the formation of a diverse range of substituted benzimidazole derivatives. The relative reactivity of these nucleophiles generally follows the established trends based on their nucleophilicity.

Nitrogen Nucleophiles: Aromatic and aliphatic amines are common nucleophiles used in reactions with 1H-Benzimidazole, 1-(chloromethyl)-. For instance, it can be condensed with different aromatic amines and heterocycles to form new derivatives. ijpsjournal.com The reaction typically occurs in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). ijpsjournal.com The addition of a catalyst like potassium iodide can facilitate the reaction. ijpsjournal.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Oxygen Nucleophiles: Alcohols and phenols can also act as nucleophiles, leading to the formation of ether linkages. These reactions often require a base to deprotonate the oxygen nucleophile, thereby increasing its nucleophilicity.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with 1H-Benzimidazole, 1-(chloromethyl)- to form thioether derivatives. The high nucleophilicity of sulfur species makes these reactions generally rapid and high-yielding.

The following table summarizes the types of products formed from the reaction of 1H-Benzimidazole, 1-(chloromethyl)- with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Aniline (B41778) | N-((1H-benzo[d]imidazol-1-yl)methyl)aniline |

| Nitrogen | p-nitroaniline | N-((1H-benzo[d]imidazol-1-yl)methyl)-4-nitroaniline |

| Nitrogen | p-aminophenol | 4-((1H-benzo[d]imidazol-1-yl)methylamino)phenol |

| Nitrogen | Sulphanilamide | 4-amino-N-((1H-benzo[d]imidazol-1-yl)methyl)benzenesulfonamide |

| Oxygen | Methanol (B129727) | 1-(methoxymethyl)-1H-benzo[d]imidazole |

| Sulfur | Thiophenol | 1-((phenylthio)methyl)-1H-benzo[d]imidazole |

Intramolecular Cyclization and Rearrangement Processes

Under certain conditions, derivatives of 1H-Benzimidazole, 1-(chloromethyl)- can undergo intramolecular reactions. If a nucleophilic center is present elsewhere in the molecule, typically tethered to the N-1 position of the benzimidazole ring, an intramolecular cyclization can occur. These reactions are synthetically valuable for the construction of fused heterocyclic systems containing the benzimidazole core. For instance, appropriately substituted benzimidazoles can undergo intramolecular amination of aryl iodides to form the benzimidazole ring system itself, highlighting the propensity for cyclization within this scaffold. mdpi.com

Rearrangement processes involving the 1-(chloromethyl) group are less commonly reported. However, the potential for rearrangement exists, particularly if carbocationic intermediates are formed, although the conditions for SN2 reactions generally suppress such pathways.

Electrophilic Reactivity of the Chloromethyl Moiety

While the primary reactivity of the chloromethyl group is as an electrophile in substitution reactions where the chloride is the leaving group, the term "electrophilic reactivity" can also encompass reactions where the entire chloromethyl group acts as an electrophile. A classic example of such reactivity is the Friedel-Crafts alkylation reaction. In this type of reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to enhance the electrophilicity of the alkyl halide. nih.gov The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of a carbocation or a highly electrophilic complex. This electrophile can then attack an aromatic ring to form a new carbon-carbon bond.

In the context of 1H-Benzimidazole, 1-(chloromethyl)-, it could potentially act as an alkylating agent in a Friedel-Crafts type reaction with an electron-rich aromatic compound. The reaction would involve the activation of the C-Cl bond by a Lewis acid, followed by electrophilic aromatic substitution. However, specific examples of 1H-Benzimidazole, 1-(chloromethyl)- being used in this capacity are not well-documented in the surveyed literature, and the presence of the basic nitrogen atoms in the benzimidazole ring could lead to complexation with the Lewis acid, potentially deactivating the catalyst or the substrate.

Derivatization and Functionalization Strategies from 1h Benzimidazole, 1 Chloromethyl

Design and Synthesis of Novel N-Substituted Benzimidazole (B57391) Derivatives

The development of novel N-substituted benzimidazole derivatives from 1H-Benzimidazole, 1-(chloromethyl)- is a cornerstone of its synthetic utility. This is primarily achieved through the strategic manipulation of the chloromethyl group and the benzimidazole nucleus.

Introduction of Diverse Chemical Moieties via the Chloromethyl Group

The chloromethyl group at the 1-position of the benzimidazole ring serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a vast range of chemical moieties, leading to the generation of diverse compound libraries.

One common strategy involves the reaction of 1H-Benzimidazole, 1-(chloromethyl)- with various amines, phenols, and thiols. For instance, reactions with aromatic and heterocyclic amines have been employed to synthesize a series of 2-aminomethylbenzimidazoles. Similarly, reaction with phenol (B47542) derivatives affords 2-phenoxymethylbenzimidazoles. The versatility of this approach is further demonstrated by the synthesis of S-(1H-benzimidazol-2-yl)methyl diethyldithiocarbamate (B1195824) through reaction with diethyldithiocarbamate.

The reaction conditions for these substitutions are typically mild, often involving a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). In some cases, the addition of a catalyst like potassium iodide can facilitate the reaction. Microwave-assisted synthesis has also been shown to be an effective method, significantly reducing reaction times and increasing yields.

A variety of functional groups can be appended to the benzimidazole core using this methodology. For example, researchers have successfully introduced moieties such as:

(4-hydroxy-phenyl)-amine

p-nitroaniline

Sulphanilamide

3-chloro-4-fluoro aniline (B41778)

4-chloro-phenyl-amine

4-fluoro-phenyl-amine

These examples highlight the broad scope of the nucleophilic substitution reaction at the chloromethyl position, enabling the synthesis of a wide range of N-substituted benzimidazole derivatives with tailored electronic and steric properties.

Construction of Complex Heterocyclic Systems Utilizing the Benzimidazole Core

Beyond simple substitution, the 1-(chloromethyl)benzimidazole scaffold can be utilized as a building block for the construction of more complex heterocyclic systems. The reactivity of the chloromethyl group can be harnessed to initiate cyclization reactions, leading to the formation of fused or bridged ring systems.

For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine, followed by N-alkylation with benzyl (B1604629) chloride, leads to the formation of a morpholine-substituted benzimidazolium salt. This demonstrates the potential to build upon the initial substitution product to create more elaborate structures.

Furthermore, the benzimidazole ring itself can participate in reactions to form larger heterocyclic frameworks. While the provided information primarily focuses on substitutions at the chloromethyl group, the general reactivity of the benzimidazole nucleus allows for further functionalization at other positions, which can then be used in subsequent ring-forming reactions. The synthesis of new N-substituted benzimidazole derivatives often involves initial modifications to the benzimidazole core itself, such as nitration, before the introduction of the N-substituent.

Development of Chemical Libraries from 1H-Benzimidazole, 1-(chloromethyl)- Scaffolds

The amenability of 1H-Benzimidazole, 1-(chloromethyl)- to a variety of chemical transformations makes it an ideal scaffold for the development of chemical libraries. These libraries, containing a multitude

An in-depth article on the chemical compound "1H-Benzimidazole, 1-(chloromethyl)-" cannot be generated at this time.

Extensive searches for specific analytical and spectroscopic data for the "1-(chloromethyl)-" isomer have not yielded the detailed information required to populate the requested sections on NMR, FT-IR, Raman spectroscopy, and Mass Spectrometry. The available scientific literature and chemical databases predominantly feature data for the related isomer, 2-(chloromethyl)-1H-benzimidazole. Due to the strict requirement to focus solely on "1H-Benzimidazole, 1-(chloromethyl)-", it is not possible to provide a scientifically accurate and detailed characterization as outlined.

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile molecules like 1H-Benzimidazole, 1-(chloromethyl)-. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed based on their mass-to-charge ratio (m/z).

For 1H-Benzimidazole, 1-(chloromethyl)-, which has a molecular formula of C8H7ClN2 and a molecular weight of approximately 166.61 g/mol , ESI-MS spectra would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+ at an m/z of approximately 167. chemicalbook.comnih.gov The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2+H]+) appearing at an m/z of approximately 169, with a relative intensity of about one-third of the ³⁵Cl peak. This isotopic signature provides confirmatory evidence for the presence of chlorine in the molecule.

While specific ESI-MS data for 1H-Benzimidazole, 1-(chloromethyl)- is not extensively detailed in the provided search results, the general principles of ESI-MS applied to benzimidazole (B57391) derivatives are well-established. For instance, studies on other benzimidazole compounds demonstrate the utility of ESI-MS in confirming their molecular weights and identifying fragment ions. nih.govresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying the target compound. umich.edunih.gov

In the context of 1H-Benzimidazole, 1-(chloromethyl)-, LC-MS would be employed to separate the compound from starting materials, by-products, and other impurities that may be present after its synthesis. The liquid chromatography component utilizes a column packed with a stationary phase and a mobile phase that carries the sample through the column. The choice of column and mobile phase composition is critical for achieving good separation.

Following separation by LC, the eluent is introduced into the mass spectrometer. The mass spectrometer provides mass information for the separated components, allowing for their identification. For 1H-Benzimidazole, 1-(chloromethyl)-, the mass spectrometer would confirm the presence of the compound by detecting its characteristic molecular ion peak and isotopic pattern, as described in the ESI-MS section.

LC-MS methods have been successfully developed for the analysis of various benzimidazole derivatives in different matrices. nih.govnih.govnih.gov These methods often employ reverse-phase chromatography with mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid to improve ionization. massbank.eu The mass spectrometric detection is typically performed using an electrospray ionization source.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The benzimidazole ring system in 1H-Benzimidazole, 1-(chloromethyl)- contains conjugated π-electron systems, making it UV-active.

The UV-Vis spectrum of a compound provides information about its electronic transitions. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For benzimidazole derivatives, these transitions are typically π → π* transitions.

A study on 2-chloromethyl-1H-benzimidazole hydrochloride reported its UV/Vis spectrum, which is closely related to the title compound. nih.gov Another study on N-Butyl-1H-benzimidazole showed experimental and theoretical spectra with a peak at 248 nm and another near 295 nm. semanticscholar.org Research on chloromethyl benzimidazole grafted polybenzimidazole highlighted its excellent UV absorption properties between 220–420 nm. researchgate.net These findings suggest that 1H-Benzimidazole, 1-(chloromethyl)- would exhibit characteristic absorption maxima in the UV region, likely around 250-300 nm.

UV-Vis spectroscopy is also a powerful tool for assessing the purity of a compound. The absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert law). By measuring the absorbance of a solution of known concentration, the purity of the sample can be determined. Furthermore, the shape of the UV-Vis spectrum can be a good indicator of purity; the presence of impurities may lead to additional absorption bands or a distorted spectrum. In a study focused on the quantification of 2-chloromethyl-1H-benzimidazole as an impurity, a UV spectrophotometric method was developed and validated. researchgate.net

X-ray Crystallography for Precise Solid-State Structural Determination

For 1H-Benzimidazole, 1-(chloromethyl)-, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A study on the closely related compound, 2-chloromethyl-1H-benzimidazole hydrochloride, provides a relevant example. nih.gov The researchers were able to determine its crystal structure, revealing that it crystallizes in a monoclinic space group P2(1)/c with specific unit cell parameters: a=7.1982 (3) Å, b=9.4513 (5) Å, c=14.0485 (7) Å, and β=102.440 (3)°. nih.gov This level of detail allows for a precise understanding of the solid-state structure. Although this data is for the hydrochloride salt of an isomer, it demonstrates the power of X-ray crystallography in elucidating the detailed structural features of such compounds.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of reaction mixtures and the assessment of compound purity. ijcrt.org It is an essential tool in synthetic chemistry for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

In the context of the synthesis of 1H-Benzimidazole, 1-(chloromethyl)-, TLC would be used to track the reaction's progress over time. nih.govrsc.orgresearchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary phase and the mobile phase.

The separated spots are visualized, often under UV light, as benzimidazole derivatives are typically UV-active. nih.govrsc.org The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different compounds will have different Rf values under the same conditions.

For the analysis of 1H-Benzimidazole, 1-(chloromethyl)- and its derivatives, various solvent systems have been reported for TLC. For instance, a mixture of ethyl acetate (B1210297) and n-hexane (in a 3:5 ratio) has been used. nih.gov Another reported mobile phase for a related compound is a mixture of chloroform (B151607) and methanol (B129727) (9:1), which gave an Rf value of 0.68. researchgate.netijpsjournal.com A combination of benzene (B151609) and acetone (B3395972) (7:3) has also been utilized as an optimized mobile phase. ijcrt.org The choice of the solvent system is crucial for achieving good separation between the starting materials, product, and any potential by-products.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of benzimidazole (B57391) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(chloromethyl)-1H-benzimidazole and its isomers, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable molecular geometry. nih.govresearchgate.netmdpi.commdpi.com These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

Table 1: Selected Optimized Geometrical Parameters for Benzimidazole Derivatives from DFT Calculations

| Parameter | Compound Class | Calculated Value (Å or °) | Method/Basis Set | Source |

|---|---|---|---|---|

| C=O Bond Length | Benzo[d]imidazol-2(3H)-one derivative | 1.221 Å | DFT | mdpi.com |

| C1–N32 Bond Length | 1-benzyl-2-phenyl-1H-benzimidazole | 1.391 Å | B3LYP/6-31G | biointerfaceresearch.com |

| C10–C11 Bond Length | 1-benzyl-2-phenyl-1H-benzimidazole | 1.474 Å | B3LYP/6-31G | researchgate.net |

| N26-C7-N27 Angle | N-Butyl-1H-benzimidazole | 113.4° | B3LYP/6-311G+(2d,p) | nih.gov |

| C1–N32-C10 Angle | 1-benzyl-2-phenyl-1H-benzimidazole | 105.84° | B3LYP/6-31G** | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.orgyoutube.com DFT calculations are widely used to determine the energies of these orbitals. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzimidazole Derivative

| Parameter | Value | Source |

|---|---|---|

| HOMO Energy | -6.10 eV | nih.gov |

| LUMO Energy | -0.57 eV | nih.gov |

| Energy Gap (ΔE) | 5.53 eV | nih.gov |

| Ionization Potential (IP) | 6.10 eV | nih.gov |

| Electron Affinity (EA) | 0.57 eV | nih.gov |

| Electronegativity (χ) | 3.33 eV | nih.gov |

| Chemical Hardness (η) | 2.76 eV | nih.gov |

Note: The data is for N-Butyl-1H-benzimidazole, a related compound, to illustrate the types of parameters calculated.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of the system. nih.gov

For a compound like 1-(chloromethyl)-1H-benzimidazole, MD simulations can be used to explore its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.govuq.edu.au These simulations can reveal the stability of different conformations and the nature of intermolecular forces, including hydrogen bonds and π-π stacking interactions, which are significant in benzimidazole chemistry. nih.govresearchgate.netdoaj.org For example, studies on other benzimidazoles have used MD to confirm the stability of their binding within protein active sites, analyzing parameters like the root mean square deviation (RMSD) over the simulation time. nih.gov Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment. mdpi.com

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico (computational) methods are invaluable for predicting the chemical reactivity and selectivity of molecules before undertaking laboratory synthesis. For 1-(chloromethyl)-1H-benzimidazole, these approaches utilize the electronic properties derived from quantum chemical calculations to forecast its behavior in chemical reactions.

One common tool is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com Red-colored areas indicate negative potential (prone to electrophilic attack), while blue areas indicate positive potential (prone to nucleophilic attack). nih.gov

Furthermore, analysis of the HOMO and LUMO distributions can pinpoint the specific atoms most likely to participate in reactions. The atoms with the largest coefficients in the HOMO are the most probable sites for electrophilic attack, whereas those with the largest coefficients in theLUMO are the most likely sites for nucleophilic attack. researchgate.netbiointerfaceresearch.com These predictive tools help in understanding the regioselectivity of reactions involving the benzimidazole scaffold. nih.gov

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity or chemical reactivity. researchgate.netnih.gov When these relationships are quantified using computational descriptors, the approach is known as Quantitative Structure-Activity Relationship (QSAR). nih.govunair.ac.id

For benzimidazole derivatives, computational SAR studies have shown that substitutions at the N-1, C-2, and C-5/C-6 positions significantly influence their properties. nih.govnih.gov Computational methods are used to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds. These descriptors are then correlated with experimentally observed reactivity or biological activity using statistical models. nih.gov

For example, a QSAR model for benzimidazole derivatives might use descriptors like HOMO-LUMO gap, dipole moment, and partial atomic charges to predict their efficacy as corrosion inhibitors or antimicrobial agents. nih.govrsc.org These models not only help in understanding the factors that govern reactivity but also enable the rational design of new benzimidazole derivatives with enhanced properties. nih.govnih.gov

Applications As a Key Intermediate in Advanced Chemical Research

Role as a Building Block for Complex Polyheterocyclic Systems

The primary application of 1H-Benzimidazole, 1-(chloromethyl)- in synthetic chemistry is as a potent electrophile for the N-alkylation of other heterocyclic systems. The reactive C-Cl bond allows for straightforward nucleophilic substitution by nitrogen-containing heterocycles, leading to the formation of complex polyheterocyclic structures. These structures, which link two or more different heterocyclic rings, are of significant interest as they can exhibit novel biological activities and unique photophysical properties.

A prime example of this application is the synthesis of 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole. nih.gov In this reaction, the nucleophilic nitrogen of the benzotriazole (B28993) ring attacks the methylene (B1212753) carbon of 1H-Benzimidazole, 1-(chloromethyl)-, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction covalently links a benzimidazole (B57391) and a benzotriazole ring system through a methylene bridge, creating a sophisticated polyheterocyclic molecule. Benzotriazole and its derivatives are themselves important building blocks in synthetic strategies and are known to form the basis of various supramolecular architectures and compounds with a wide range of biological properties. nih.gov The ability to readily combine these two distinct heterocyclic systems highlights the utility of 1H-Benzimidazole, 1-(chloromethyl)- as a foundational building block.

Table 1: Example of a Polyheterocyclic System Synthesized from 1H-Benzimidazole, 1-(chloromethyl)-

| Product Compound | Molecular Formula | Molecular Weight | Key Precursors | Reference |

|---|---|---|---|---|

| 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole | C14H11N5 | 249.27 g/mol | 1H-Benzimidazole, 1-(chloromethyl)-; 1H-Benzotriazole | nih.gov |

Integration into Materials Science Research for Novel Chemical Entity Development

The field of materials science continuously seeks new molecular building blocks to create advanced materials with tailored properties. d-nb.infospectrum-instrumentation.com Driven by the demand for high-performance materials in areas from electronics to aerospace, researchers often utilize fluorinated compounds and other functionalized organic molecules as the basis for complex chemical systems. mdpi.comresearchgate.net Heterocyclic compounds, particularly those like benzimidazole, are of great interest in materials science due to their rigid structures, electron-transport capabilities, and often favorable photophysical properties, such as high luminescence quantum efficiency. eurekaselect.com

While direct applications of 1H-Benzimidazole, 1-(chloromethyl)- in published materials are not extensively documented, its structure makes it an ideal candidate for integration into novel materials. The reactive chloromethyl group serves as a handle to graft the benzimidazole unit onto polymer backbones or to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov For instance, benzene (B151609) derivatives featuring two 1H-benzotriazol-1-ylmethyl groups are known to be used in the development of coordination polymers. nih.gov By analogy, 1H-Benzimidazole, 1-(chloromethyl)- can be used to synthesize similar multi-dentate ligands, enabling the construction of new organometallic frameworks with potentially useful electronic or optical properties.

The development of such materials relies on the predictable reactivity of building blocks like 1H-Benzimidazole, 1-(chloromethyl)- to create larger, well-defined structures. Its use allows for the systematic incorporation of the benzimidazole scaffold, which is known to contribute to the thermal stability and luminescent properties of the final material. eurekaselect.com

Utilization in Catalytic Processes and Ligand Design

The design of new ligands is central to the advancement of coordination chemistry and catalysis. N-heterocyclic compounds are a cornerstone of ligand design, as the nitrogen atoms are excellent donors for coordinating to metal centers. nih.govmdpi.com The benzimidazole scaffold is a frequent component in ligands designed for a variety of applications, including the development of novel chemotherapeutics and catalysts. mdpi.comrsc.org

1H-Benzimidazole, 1-(chloromethyl)- serves as a valuable precursor for the synthesis of custom-designed ligands. Its reaction with other N-heterocycles, as described previously, yields multidentate ligands capable of binding to metal ions in various coordination modes. The resulting compound, 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole, is a bidentate ligand, capable of coordinating to a metal center through a nitrogen atom from the benzimidazole ring and another from the benzotriazole ring. nih.gov The synthesis of such chelating ligands is a key strategy in creating stable metal complexes for catalytic applications or as functional materials.

The ability to create molecules with multiple, distinct N-heterocyclic domains allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. This modular approach, enabled by reactive intermediates like 1H-Benzimidazole, 1-(chloromethyl)-, is a powerful tool for designing next-generation catalysts and functional coordination compounds.

Table 2: Ligand Synthesis Application

| Precursor | Resulting Ligand | Ligand Type | Potential Coordination Sites | Reference |

|---|---|---|---|---|

| 1H-Benzimidazole, 1-(chloromethyl)- | 1-(1H-benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole | Bidentate N-heterocyclic | Nitrogen atoms on benzimidazole and benzotriazole rings | nih.gov |

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 1H-benzimidazole, 1-(chloromethyl)-, and how can reaction conditions be optimized? A: The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-chloromethyl-1H-benzimidazole with a benzyl chloride derivative (e.g., 4-chlorobenzyl chloride) in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 80–100°C for 6–12 hours . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1:1.2 molar ratio of benzimidazole to benzyl chloride), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of 1H-benzimidazole, 1-(chloromethyl)-? A: Key techniques include:

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., dihedral angles between benzimidazole and chloromethyl groups). Use Bruker SMART X2S diffractometers with MoKα radiation (λ = 0.71073 Å) and refine structures via SHELXL .

- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm), chloromethyl (-CH₂Cl) protons (δ 4.5–5.0 ppm), and coupling patterns .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.06 for C₈H₆ClN₂).

Isomerism and Regiochemical Analysis

Q: How can researchers address isomerism in chloromethyl-substituted benzimidazoles during synthesis? A: Regiochemical ambiguity (e.g., 5- vs. 6-chloro isomers) is resolved via:

- XRD analysis : Determine occupancy ratios (e.g., 92.7% major vs. 7.3% minor isomer) by refining disorder models in SHELXL .

- HPLC separation : Use C18 reverse-phase columns with acetonitrile/water gradients to isolate isomers .

- Dynamic NMR : Monitor temperature-dependent splitting of signals caused by hindered rotation of substituents.

Advanced Crystallographic Challenges

Q: What strategies mitigate data contradictions in crystallographic studies of 1-(chloromethyl)-benzimidazole derivatives? A: Common issues and solutions:

- Disordered moieties : Model alternative conformations (e.g., thiophene ring rotations) using PART instructions in SHELXL, with occupancy factors refined to <10% for minor components .

- Twinned crystals : Apply HKLF 5 format in SHELXTL to deconvolute overlapping reflections .

- High R-factors : Optimize absorption corrections (SADABS) and exclude weak reflections (I < 2σ(I)) during refinement .

Reactivity of the Chloromethyl Group

Q: How does the chloromethyl group influence the compound’s reactivity in medicinal chemistry applications? A: The -CH₂Cl group participates in:

- Nucleophilic substitution : React with amines (e.g., piperazine) in THF at 25°C to form secondary amines .

- Oxidation : Convert to aldehyde intermediates using KMnO₄/H₂SO₄ for further functionalization .

- Cross-coupling : Engage in Buchwald-Hartwig amination with aryl halides (Pd(OAc)₂/XPhos catalyst) .

Monitor side reactions (e.g., hydrolysis to -CH₂OH) by controlling pH (<7) and moisture levels.

Addressing Data Contradictions in Biological Studies

Q: How should researchers reconcile conflicting bioactivity data for 1-(chloromethyl)-benzimidazole derivatives? A:

- Dose-response validation : Repeat assays (e.g., antimicrobial MIC tests) across multiple cell lines to rule out batch variability .

- Metabolic stability : Assess compound degradation in PBS or serum (37°C, 24h) via LC-MS to confirm active species .

- Computational docking : Use AutoDock Vina to compare binding poses with target enzymes (e.g., cytochrome P450) and identify steric clashes caused by chloromethyl orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.